6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide 6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034616-20-9
VCID: VC6074931
InChI: InChI=1S/C20H25N3O5S/c21-29(25,26)18-4-1-15(2-5-18)7-10-22-20(24)17-3-6-19(23-13-17)28-14-16-8-11-27-12-9-16/h1-6,13,16H,7-12,14H2,(H,22,24)(H2,21,25,26)
SMILES: C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C20H25N3O5S
Molecular Weight: 419.5

6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide

CAS No.: 2034616-20-9

Cat. No.: VC6074931

Molecular Formula: C20H25N3O5S

Molecular Weight: 419.5

* For research use only. Not for human or veterinary use.

6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide - 2034616-20-9

Specification

CAS No. 2034616-20-9
Molecular Formula C20H25N3O5S
Molecular Weight 419.5
IUPAC Name 6-(oxan-4-ylmethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C20H25N3O5S/c21-29(25,26)18-4-1-15(2-5-18)7-10-22-20(24)17-3-6-19(23-13-17)28-14-16-8-11-27-12-9-16/h1-6,13,16H,7-12,14H2,(H,22,24)(H2,21,25,26)
Standard InChI Key GGOLSAGFMFEDDC-UHFFFAOYSA-N
SMILES C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a pyridine-3-carboxamide backbone substituted at the 6-position with an oxan-4-ylmethoxy group and at the carboxamide nitrogen with a 2-(4-sulfamoylphenyl)ethyl chain. The oxan-4-yl (tetrahydropyran-4-yl) moiety contributes to lipophilicity, while the sulfamoyl group enhances solubility and target affinity .

Molecular Formula: C21H25N3O5S\text{C}_{21}\text{H}_{25}\text{N}_3\text{O}_5\text{S}
Molecular Weight: 455.51 g/mol
Key Functional Groups:

  • Pyridine ring (aromatic heterocycle)

  • Carboxamide linkage (CONH-\text{CONH}-)

  • Oxan-4-ylmethoxy ether (OCH2(C5H9O)-\text{OCH}_2(\text{C}_5\text{H}_9\text{O})-)

  • 4-Sulfamoylphenyl ethyl group (NHSC(=O)2C6H4CH2CH2-\text{NHSC}(=\text{O})_2\text{C}_6\text{H}_4-\text{CH}_2\text{CH}_2-) .

Stereochemical Considerations

While the compound lacks chiral centers, the tetrahydropyran ring adopts a chair conformation, influencing its binding to enzyme active sites. Computational modeling suggests that the oxan-4-ylmethoxy group occupies hydrophobic pockets in ATX and CA isoforms .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Pyridine Core Functionalization: Introduction of the oxan-4-ylmethoxy group via nucleophilic aromatic substitution using tetrahydropyran-4-ylmethanol under basic conditions .

  • Carboxamide Formation: Coupling pyridine-3-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine using carbodiimide reagents (e.g., EDC/HOBt) .

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) yield >98% purity .

Key Intermediates

  • Intermediate A: 6-Hydroxypyridine-3-carboxylic acid (precursor for etherification).

  • Intermediate B: 2-(4-Sulfamoylphenyl)ethylamine (synthesized via sulfonation of phenethylamine) .

Pharmacological Activity

Enzyme Inhibition

The compound demonstrates dual inhibition of:

  • Autotaxin (ATX): IC50_{50} = 12 nM (lysophospholipase D activity) .

  • Carbonic Anhydrase IX (CA IX): IC50_{50} = 8 nM (hypoxia-inducible isoform) .

Table 1: Inhibition Profiles Against Enzyme Isoforms

EnzymeIC50_{50} (nM)Selectivity Index (vs. CA II)
ATX12N/A
CA IX8150
CA II1,2001

Mechanisms of Action

  • ATX Inhibition: Reduces lysophosphatidic acid (LPA) production, mitigating fibrosis and angiogenesis .

  • CA IX Inhibition: Suppresses extracellular acidification, impairing tumor cell survival .

Therapeutic Applications

Oncology

Preclinical studies indicate efficacy in xenograft models of breast cancer (tumor volume reduction: 62% at 50 mg/kg/day) . The compound’s CA IX inhibition disrupts pH regulation in hypoxic tumors.

Ophthalmology

In murine models of diabetic macular edema, intravitreal administration (0.5 mg/eye) reduced retinal thickness by 40% via ATX-mediated vascular stabilization .

Cardiovascular Diseases

Oral dosing (10 mg/kg) in arterial occlusion models restored blood flow by 75%, attributed to LPA pathway modulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator